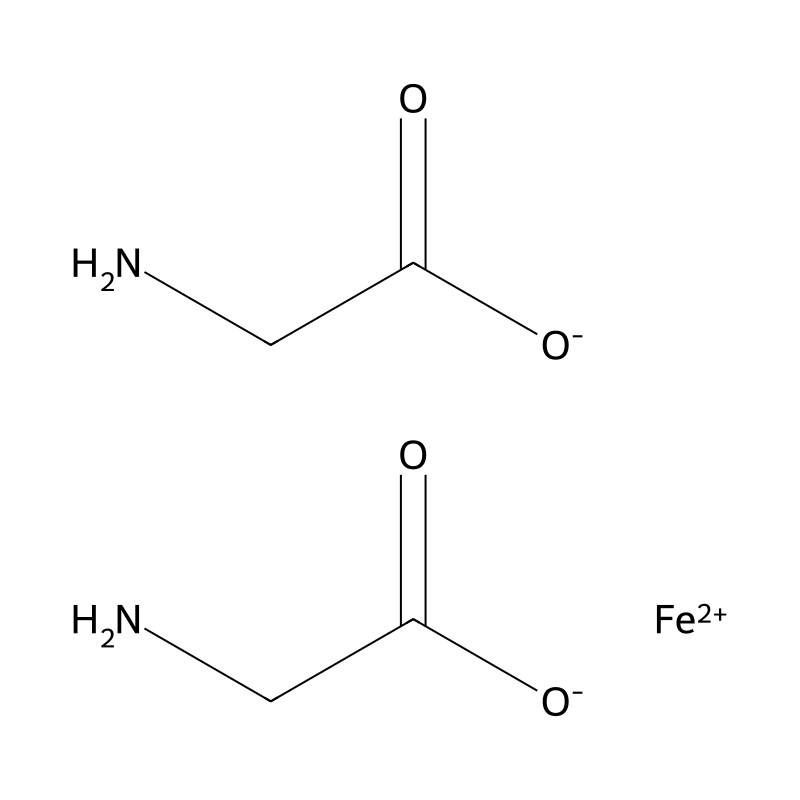Ferrous bisglycinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Ferrous bisglycinate is an iron (II) chelate formed by the reaction of ferrous ions with glycine, an amino acid. It is characterized by its unique bidentate structure, wherein two glycine molecules coordinate with a single ferrous ion, creating a stable five-membered heterocyclic ring. This chelation significantly enhances the bioavailability of iron, making it an effective dietary supplement for preventing and treating iron deficiency and iron deficiency anemia. The chemical formula for ferrous bisglycinate is or more specifically .
In the digestive tract, ferrous bisglycinate remains intact due to the protective chelate structure. It is believed to be absorbed through a different mechanism compared to traditional iron salts []. Ferrous bisglycinate might bypass some iron-absorption inhibitors present in food, leading to potentially better iron uptake []. Once absorbed, the iron dissociates from the chelate and participates in various biological processes, including red blood cell formation [].
Physical and Chemical Properties
The formation of ferrous bisglycinate involves several key reactions:
- Chelation Reaction: When ferrous ions react with glycine in an aqueous solution, they form coordinate covalent bonds with the carboxyl and amino groups of glycine. This results in the formation of two five-membered heterocyclic rings.Here, Gly represents glycine. The stability of this complex is attributed to the favorable energetics of the chelation process .
- Impact of pH: The solubility and stability of ferrous bisglycinate are relatively unaffected by pH changes, maintaining its effectiveness across a range of gastrointestinal conditions .
- Hydrolysis: In the intestinal environment, ferrous bisglycinate can be hydrolyzed into its constituent components (ferrous ions and glycine), facilitating iron absorption through the intestinal mucosa .
Ferrous bisglycinate exhibits several important biological activities:
- Iron Bioavailability: Studies have shown that iron from ferrous bisglycinate is absorbed more effectively than from other iron salts like ferrous sulfate. This is due to its ability to remain soluble at physiological pH and its reduced interaction with dietary inhibitors of iron absorption, such as phytates .
- Gastrointestinal Tolerance: The chelation protects gastrointestinal tissues from irritation commonly associated with non-chelated iron supplements, enhancing patient compliance .
Ferrous bisglycinate is synthesized through a controlled reaction involving:
- Raw Materials: Reduced iron powder, glycine, and citric acid are combined in an aqueous solution.
- Reaction Conditions: The reaction occurs under controlled temperature and pH conditions to ensure optimal chelation.
- Final Processing: The resulting product is spray-dried to obtain a stable powder form, which may contain residual citric acid and water .
The synthesis ensures that over 97% of ferrous ions are chelated, leading to a high-quality product suitable for dietary supplementation .
Ferrous bisglycinate has various applications:
- Nutritional Supplements: It is widely used in dietary supplements aimed at preventing or treating iron deficiency anemia due to its high bioavailability and low gastrointestinal side effects.
- Food Fortification: Ferrous bisglycinate is added to food products to enhance their iron content without compromising taste or safety .
- Pharmaceuticals: It serves as a source of dietary iron in various pharmaceutical formulations .
Ferrous bisglycinate can be compared with several other iron supplements, highlighting its unique properties:
| Compound | Chemical Formula | Bioavailability | Gastrointestinal Tolerance | Chelation Type |
|---|---|---|---|---|
| Ferrous sulfate | FeSO₄ | Moderate | Low | Non-chelated |
| Ferrous fumarate | FeC₄H₄O₄ | Moderate | Moderate | Non-chelated |
| Ferric ammonium citrate | Fe(NH₄)C₆H₅O₇ | Low | Moderate | Non-chelated |
| Ferrous bisglycinate | Fe(C₂H₄N₂O₄)₂ | High | High | Chelated |
Ferrous bisglycinate stands out due to its superior bioavailability and lower gastrointestinal side effects compared to non-chelated forms like ferrous sulfate or fumarate. Its unique bidentate structure allows for effective absorption while minimizing interaction with dietary inhibitors .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 85 of 87 companies with hazard statement code(s):;
H315 (97.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Dates
Ashmead SD: The chemistry of ferrous bis-glycinate chelate. Arch Latinoam Nutr. 2001 Mar;51(1 Suppl 1):7-12. [PMID:11688084]








